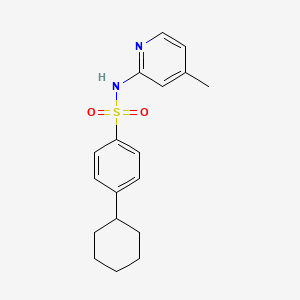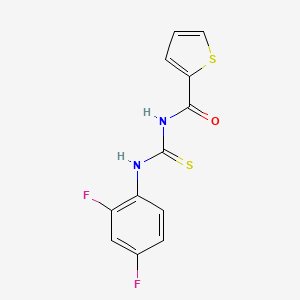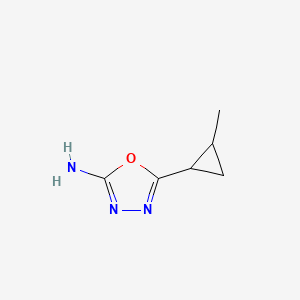
4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide, also known as compound A, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. This compound is of interest due to its ability to modulate the activity of certain proteins involved in various physiological processes.
Wirkmechanismus
The mechanism of action of 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide involves its ability to modulate the activity of certain proteins. Specifically, this this compound has been shown to bind to and inhibit the activity of protein kinases, which are enzymes involved in various cellular processes such as cell proliferation, survival, and differentiation. By inhibiting these enzymes, this this compound can disrupt the signaling pathways involved in these processes, leading to the observed effects on cancer cells and neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In cancer cells, this this compound has been shown to inhibit cell growth and induce apoptosis, or programmed cell death. In neurons, this this compound has been shown to have neuroprotective effects, preventing cell death and promoting cell survival. Additionally, this this compound has been shown to modulate the activity of certain proteins involved in inflammation, suggesting potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide in lab experiments is its high purity and yield, making it a suitable this compound for various applications. Additionally, this this compound has been extensively studied, providing a wealth of information on its properties and potential applications. However, one limitation of using this this compound is its specificity for certain proteins, which may limit its effectiveness in certain contexts. Additionally, the potential toxicity of this this compound should be carefully considered when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide. One area of interest is the development of more specific and potent inhibitors of the protein kinases targeted by this this compound, which may lead to more effective therapies for cancer and neurodegenerative diseases. Additionally, the potential applications of this this compound in the treatment of inflammatory diseases should be further explored. Finally, the use of this this compound in combination with other drugs or therapies should be investigated, as it may enhance the effectiveness of these treatments.
Synthesemethoden
The synthesis of 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide involves the reaction of 4-methyl-2-pyridineamine with cyclohexyl isocyanate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzenesulfonyl chloride to yield the final product. The synthesis has been reported to have a high yield and purity, making it a suitable method for the preparation of this this compound.
Wissenschaftliche Forschungsanwendungen
4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been investigated for its potential therapeutic applications in various areas of research. One area of interest is cancer research, where this this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. Additionally, this this compound has been studied in the context of neurodegenerative diseases, where it has been shown to have neuroprotective effects by modulating the activity of certain proteins involved in neuronal signaling.
Eigenschaften
IUPAC Name |
4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-11-12-19-18(13-14)20-23(21,22)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h7-13,15H,2-6H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXKSLWXZHUHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine](/img/structure/B2577183.png)


![2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2577188.png)


![3-butyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2577194.png)

![7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2577197.png)

![4-chloro-2-{(E)-[(2,4-dimethoxybenzyl)imino]methyl}phenol](/img/structure/B2577202.png)

![(2Z)-2-[(4-ethoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2577205.png)
![[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)benzyl]amine](/img/structure/B2577206.png)